Bengamide A

Description

Properties

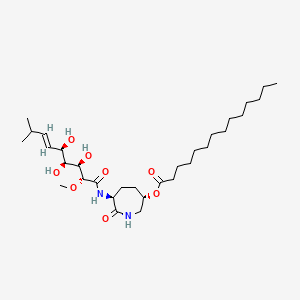

Molecular Formula |

C31H56N2O8 |

|---|---|

Molecular Weight |

584.8 g/mol |

IUPAC Name |

[(3S,6S)-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |

InChI |

InChI=1S/C31H56N2O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-26(35)41-23-18-19-24(30(38)32-21-23)33-31(39)29(40-4)28(37)27(36)25(34)20-17-22(2)3/h17,20,22-25,27-29,34,36-37H,5-16,18-19,21H2,1-4H3,(H,32,38)(H,33,39)/b20-17+/t23-,24-,25+,27-,28+,29+/m0/s1 |

InChI Key |

NKASPYGDXVCCTA-HADZOMMTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)NC1)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |

Synonyms |

(3S,6S)-7-Oxo-6-(((2R,3R,4S,5R,6E)-3,4,5-trihydroxy-2-methoxy-8-methyl-6-nonenoyl)amino)-3-azepanyl myristate bengamide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bengamide A belongs to a family of over 200 synthetic and natural analogues. Below is a detailed comparison with key analogues, focusing on structural features, cytotoxicity, and target selectivity:

Natural Bengamides

- Bengamide B : Structurally similar to this compound but differs by a methyl substitution at the caprolactam nitrogen. It shows enhanced cytotoxicity (IC₅₀ = 0.002 µM vs. HCT-116) compared to this compound (IC₅₀ = 0.018 µM) . Both compounds share potent NF-κB inhibition (IC₅₀ = 0.08–0.09 µM), attributed to the myristoyl ester .

- Bengamide E : Lacks the myristoyl ester and exhibits reduced activity (IC₅₀ = 7.5 µM vs. NF-κB; 0.06 µM vs. HCT-116). Its 5R,6S,7R,8R,10S configuration is critical for MetAP binding .

Structural-Activity Relationships (SAR)

- Polyketide Chain : Hydroxyl groups at C-2, C-4, and C-5 are essential for MetAP binding . Removal of the acetonide group (e.g., in 8a/b) enhances cytotoxicity by increasing side-chain flexibility .

- Caprolactam Modifications : N-methylation (as in Bengamide B) improves membrane permeability, while ester-to-amide substitution at C-13 abolishes activity .

- Terminal Ester : The myristoyl group in this compound/B enhances NF-κB inhibition and cellular uptake. Analogues with shorter aliphatic chains (e.g., Bengamide E) show reduced potency .

Data Tables

Table 1: Cytotoxicity of Selected Bengamides

| Compound | Cell Line (IC₅₀) | NF-κB Inhibition (IC₅₀) | MetAP Selectivity |

|---|---|---|---|

| This compound | 0.018 µM (HCT-116) | 0.075 µM | Dual (MetAP1/2) |

| Bengamide B | 0.002 µM (HCT-116) | 0.085 µM | Dual (MetAP1/2) |

| Bengamide E | 0.06 µM (HCT-116) | 7.5 µM | MetAP1-preferential |

| LAF389 | 10 nM (MDA-MB-435) | N/A | Dual (MetAP1/2) |

| 8b (2'R) | 0.3 nM (MDA-MB-435) | N/A | Not reported |

Table 2: Key Structural Modifications and Effects

| Modification | Example Compound | Effect on Activity |

|---|---|---|

| Myristoyl ester removal | Bengamide E | ↓ NF-κB inhibition; ↓ cytotoxicity |

| C-2′ epimerization | 8a vs. 8b | 8b > 8a (10-fold higher activity) |

| tert-butyl substitution | LAF389 | Retains potency; ↑ solubility |

| N-methylation | Bengamide B | ↑ Membrane permeability |

Research Findings and Clinical Implications

- Resistance Mechanisms : Myxococcus virescens-derived Bengamides evade bacterial resistance via Leu154 mutations in MetAP1a/b, informing design of analogues against drug-resistant targets .

- Synergistic Effects : Bengamide B synergizes with rifampicin against Mycobacterium tuberculosis (CI < 1), suggesting utility in combination therapies .

Preparation Methods

Pioneering Total Synthesis (Chida et al., 1992)

The first total synthesis of this compound, achieved by Chida et al., established its absolute configuration and provided a foundation for subsequent methodologies. The 22-step route featured:

-

Key Step 1 : Asymmetric epoxidation of a tri-substituted olefin using a Sharpless catalyst to install the C2–C3 stereochemistry.

-

Key Step 2 : Macrocyclization via Yamaguchi esterification to form the 18-membered lactone.

-

Overall Yield : 1.2%, with critical intermediates characterized by -NMR and high-resolution mass spectrometry.

Modern Synthetic Innovations

Recent advances have addressed yield and scalability challenges:

Cross Metathesis and Negishi Coupling

A 2020 strategy reduced the step count to 9 steps by employing:

Chiral Sulfonium Salt-Mediated Epoxidation

A novel epoxidation method using chiral sulfonium salts (12 ) enabled stereoselective formation of the C4–C5 epoxide, critical for biological activity.

Table 1: Comparative Analysis of this compound Synthetic Routes

| Method | Steps | Overall Yield | Key Innovation | Reference |

|---|---|---|---|---|

| Chida et al. (1992) | 22 | 1.2% | Sharpless asymmetric epoxidation | |

| Cross Metathesis (2020) | 9 | 7.4% | Hoveyda–Grubbs catalyst |

Biosynthetic Preparation via Fermentation

Microbial Strain Development

A patented process utilizes Myxococcus spp. (DSM 14727) for large-scale Bengamide production. Critical fermentation parameters include:

Downstream Processing

Post-fermentation isolation involves:

-

Lyophilization : Culture broth is freeze-dried to concentrate metabolites.

-

Methanol Extraction : Lyophilizate is treated with methanol to solubilize Bengamides.

-

Chromatography : CHP-20P resin eluted with 95% methanol yields >95% pure this compound.

Table 2: Fermentation Media Components for Bengamide Production

| Component | Concentration Range | Function |

|---|---|---|

| Yeast extract | 0.1–2.5% | Nitrogen/carbon source |

| Casitone | 0.1–2% | Peptide nutrient |

| CaCl·2HO | 0.05–0.5% | Ionic strength modulator |

| MgSO·7HO | 0.05–0.7% | Enzyme cofactor |

Analytical Characterization

Spectroscopic Identification

Q & A

Basic: What experimental methods are recommended for synthesizing Bengamide A analogues, and how can stereochemical purity be ensured?

Methodological Answer:

this compound analogues are synthesized via amide coupling between α-amino-ε-caprolactam intermediates and lactones. Key steps include:

- Microwave-assisted synthesis (284 W, 60 min) to accelerate lactone ring-opening and reduce reaction time .

- Use of L-lysine derivatives to introduce stereochemical diversity. Absolute configurations (e.g., C-2′ and C-5′) are confirmed by comparing NMR data and optical rotation values with reference compounds (e.g., Bengamide Y) .

- Chromatographic purification (silica gel, acetone/MeOH gradient) to isolate stereoisomers .

Basic: How is cytotoxicity data for this compound analogues collected and interpreted in preclinical studies?

Methodological Answer:

Cytotoxicity is assessed using:

- 96-well microplate assays with cancer cell lines (e.g., MCF7, HepG2, HL60). Cells are incubated for 72 hours at 37°C in 5% CO₂, and viability is measured via neutral red staining at 540 nm .

- IC₅₀ values (concentration inhibiting 50% cell growth) are calculated relative to ellipticine (reference compound). For example, compound 8b (2′R configuration) showed IC₅₀ = 0.8–1.2 µM across six cancer lines, outperforming its 2′S epimer .

- Selectivity indices are derived by comparing activity against cancer vs. normal cells to prioritize candidates .

Advanced: How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

Methodological Answer:

Discrepancies often arise from:

- Off-target effects in complex biological systems. Mitigate via metabolic stability assays (e.g., liver microsomes) and toxicogenomic profiling .

- Structural optimization : Modify the lactone ring or terminal olefin to reduce toxicity while retaining anti-tumor activity. For example, epimerization at C-2′ improved cytotoxicity but increased adverse effects in vivo .

- Comparative studies using patient-derived xenografts (PDX) to model human responses more accurately .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

SAR analysis requires:

- Systematic epimer synthesis : Compare 2′R vs. 2′S configurations (e.g., compounds 8a and 8b ) to identify stereochemical drivers of activity .

- Functional group substitutions : Replace the ε-caprolactam ring with alternative heterocycles (e.g., piperidine) and evaluate changes in potency .

- Computational modeling : Use molecular docking to predict interactions with targets like methionine aminopeptidase-2 (MetAP-2), a proposed mechanism for anti-angiogenic effects .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (500 MHz, DMSO-d₆/CDCl₃) resolve stereochemistry and confirm lactam/amide bonds. Key signals include δ 7.78 ppm (NH-13) and δ 177.6–177.9 ppm (C=O) .

- Optical rotation : Configurations are assigned via [α]²⁵D values (e.g., +7.0 for 2′S,5′S vs. −20.0 for 2′R,5′R) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₂₁H₃₆N₂O₆ for compound 6a ) .

Advanced: How can conflicting data on this compound’s HIV inhibition potential be addressed?

Methodological Answer:

While initial studies identified this compound as an HIV inhibitor, later trials highlighted cytotoxicity. Strategies include:

- Dose-response profiling : Identify sub-cytotoxic concentrations effective against HIV using p24 antigen assays .

- Mechanistic studies : Investigate whether inhibition targets viral integrase or host factors (e.g., NF-κB) via siRNA knockdowns .

- Analog screening : Test derivatives (e.g., Bengamide E) for improved selectivity indices in dual HIV/cancer models .

Basic: What are best practices for designing reproducible cytotoxicity assays?

Methodological Answer:

- Cell line validation : Use STR profiling to confirm identity and minimize cross-contamination .

- Reference controls : Include ellipticine (IC₅₀ = 0.1–0.5 µM) and untreated cells to normalize data .

- Data transparency : Report raw optical density values and calculation methods for IC₅₀ (e.g., GraphPad Prism nonlinear regression) .

Advanced: How can synthetic bottlenecks in this compound production be overcome?

Methodological Answer:

- Microwave-enhanced reactions : Reduce lactone coupling time from 24 hours to 60 minutes .

- Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) groups to stabilize intermediates during multi-step synthesis .

- Scalable purification : Replace silica gel chromatography with preparative HPLC for higher yields (>80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.